1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol
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Overview
Description
Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group . Aminomethyl groups are ubiquitous in natural products and are traditionally considered inert to substitution chemistry .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
Amines can react with acid chlorides to form amides . They can also undergo deamination chemistry, which can be harnessed as valuable C(sp3) synthons .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary widely. For example, aminomethyl propanol is a white to off-white crystalline solid with a pKa1 of 3.7 and a pKa2 of 10.7. It is freely soluble in water and both basic and acidic aqueous solutions .Scientific Research Applications
Anti-Inflammatory Properties
- Sheridan et al. (2009) reported the synthesis and biological activity of novel diastereoisomers related to 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol. These compounds demonstrated significant anti-inflammatory activity, suggesting potential as a new class of anti-inflammatory agents (Sheridan et al., 2009).
Chiral Auxiliary in Catalysis
- Sudo and Saigo (1997) converted a chiral amino alcohol, closely related to this compound, into a phosphorus-containing oxazoline. This compound was used as a highly efficient ligand in palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).
Antifungal Potential
- Chaudhary et al. (2022) designed and synthesized a series of fused compounds related to this compound, exhibiting antifungal potential against human pathogenic fungi. The study includes detailed theoretical calculations and structure-activity relationship analyses (Chaudhary et al., 2022).
Synthesis and Applications in Asymmetric Ethylation
- Hoard et al. (1999) discussed the synthesis of a compound structurally similar to this compound and its application in the asymmetric ethylation of trans-crotonaldehyde. This research provides insights into optimizing reaction conditions for scaling up (Hoard, Moher, & Turpin, 1999).
Stereochemistry in Mannich Bases
- Angiolini et al. (1969) explored the stereochemistry of Mannich bases, which include compounds structurally related to this compound. This research is crucial for understanding the stereospecific synthesis and absolute configuration of these compounds (Angiolini, Bizzarri, & Tramontini, 1969).
Synthesis of Related Compounds
- Seomoon et al. (2009) developed a method for preparing 2-aminomethyl-1,3-dienes, closely related to the target compound. This method involves the reaction of imines with organoindium reagents, highlighting the versatility of these compounds in organic synthesis (Seomoon, J. A., & Lee, 2009).
Mechanism of Action
Target of Action
The primary target of 1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol, also known as Gabapentin, is the α2δ-1 subunit of voltage-gated calcium channels . This compound binds with high affinity to two isoforms of α2δ protein: α2δ-1 and α2δ-2 . These proteins play a crucial role in the regulation of calcium influx into neurons, which is essential for neurotransmitter release and neuronal excitability .
Mode of Action
Gabapentin acts by decreasing the activity of a subset of calcium channels . Instead, it binds to a specific site on a voltage-activated calcium channel subunit . This interaction results in the inhibition of calcium influx into neurons, thereby reducing neuronal excitability and neurotransmitter release .
Biochemical Pathways
It is known that the drug’s action on calcium channels can influence various downstream effects, including the modulation of neurotransmitter release and neuronal excitability .
Pharmacokinetics
Gabapentin exhibits dose-dependent pharmacokinetics, with diminished bioavailability and delayed peak levels at higher doses . It is absorbed from the intestines by an active transport process mediated via an amino acid transporter, presumably LAT2 . The elimination half-life is approximately 5 to 7 hours .
Result of Action
The molecular and cellular effects of Gabapentin’s action primarily involve the reduction of neuronal excitability and neurotransmitter release due to its inhibitory effect on calcium channels . This leads to its therapeutic effects in conditions such as seizures and neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gabapentin. For instance, factors that affect the function of the LAT2 transporter could potentially impact the absorption and bioavailability of the drug . Additionally, renal function, which can be influenced by various environmental and lifestyle factors, plays a crucial role in the elimination of Gabapentin from the body .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Aminomethyl)-3,3-dimethyl-2H-inden-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate certain signaling pathways that lead to increased expression of genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively . Over time, the stability and degradation of the compound can affect its efficacy. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been found to enhance certain physiological functions without causing adverse effects. At high doses, it can induce toxicity, leading to adverse effects such as organ damage and metabolic disturbances. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in amino acid and lipid metabolism. For instance, it has been shown to influence the activity of enzymes involved in the synthesis and degradation of amino acids, thereby affecting the overall metabolic flux. Additionally, it can alter metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by solute carriers and is distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications. Its localization within these compartments can affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11(2)7-12(14,8-13)10-6-4-3-5-9(10)11/h3-6,14H,7-8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGMWONKYTQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(CN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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